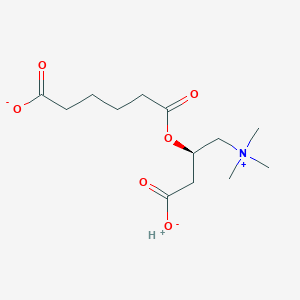

Adipoylcarnitine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adipoylcarnitine is an O-acylcarnitine compound having adipoyl as the acyl substituent. It is an ester of carnitine and adipic acid. Acylcarnitines, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation .

作用机制

Target of Action

Adipoylcarnitine primarily targets the mitochondria, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .

Mode of Action

This compound interacts with its targets by facilitating the transport of acyl groups from the cytosol into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a vital role in the oxidative catabolism of long-chain acylcarnitines and modulates a number of physiological and pathophysiological functions, such as cardiac electrophysiology, insulin signaling, cellular stress, and inflammation .

Pharmacokinetics

The homeostasis of this compound is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The renal clearance of this compound increases after exogenous administration, approaching glomerular filtration rate after high intravenous doses .

Result of Action

The action of this compound results in the activation of branched-chain amino acid dehydrogenase and a metabolic shift . This shift is critical for the identification of mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also influence its action.

生化分析

Biochemical Properties

Adipoylcarnitine is a type of acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . The analysis of carnitine and acylcarnitines, including this compound, has been performed using techniques such as HPLC Electrospray Ionization–Mass Spectrometry .

Cellular Effects

This compound has been found to influence cellular function, particularly in the context of lipid metabolism. For instance, an increase in the levels of acylcarnitines, including this compound, has been observed in the plasma of overweight subjects in response to mild weight loss . This suggests that this compound may play a role in lipid mobilization and utilization in the context of energy balance and weight management .

Molecular Mechanism

The molecular mechanism of action of this compound is closely tied to its role as a carrier molecule in the transport of long-chain fatty acids. It is involved in the formation of acylcarnitines, which are crucial for the transport of fatty acids into the mitochondria for beta-oxidation .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed over time, particularly in relation to lipid metabolism. For instance, a study found that a 12-week low-calorie diet intervention resulted in a significant increase in the levels of acylcarnitines, including this compound .

Metabolic Pathways

This compound is involved in the carnitine shuttle, a metabolic pathway that transports long-chain fatty acids into the mitochondria for beta-oxidation . This pathway involves several enzymes and cofactors, and plays a crucial role in energy metabolism .

Transport and Distribution

As an acylcarnitine, this compound is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase I and II, enzymes that convert long-chain fatty acids into their corresponding acylcarnitines, and a translocase that shuttles the acylcarnitines across the membrane .

Subcellular Localization

This compound, like other acylcarnitines, is primarily localized in the mitochondria, where it plays a role in the transport of long-chain fatty acids for beta-oxidation . This subcellular localization is crucial for its function in energy metabolism .

准备方法

Adipoylcarnitine can be synthesized through esterification of L-carnitine with adipic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. Industrial production methods may involve the use of ion-exchange solid-phase extraction and derivatization with specific reagents to isolate and quantify the compound .

化学反应分析

Adipoylcarnitine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Adipoylcarnitine has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: It plays a role in the metabolism of fatty acids and is studied for its involvement in various metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.

Industry: It is used in the production of various biochemical assays and diagnostic tools

相似化合物的比较

Adipoylcarnitine is similar to other acylcarnitines, such as acetylcarnitine and propionylcarnitine. it is unique in its specific acyl substituent, adipoyl, which gives it distinct properties and roles in metabolism. Similar compounds include:

Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.

Propionylcarnitine: Involved in the transport of propionyl groups into the mitochondria.

Butyrylcarnitine: Involved in the transport of butyryl groups into the mitochondria .

This compound’s unique structure and function make it a valuable compound for research and industrial applications.

属性

CAS 编号 |

102636-83-9 |

|---|---|

分子式 |

C13H23NO6 |

分子量 |

289.32 g/mol |

IUPAC 名称 |

(3R)-3-(5-carboxypentanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/t10-/m1/s1 |

InChI 键 |

BSVHAXJKBCWVDA-SNVBAGLBSA-N |

SMILES |

[H+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)[O-] |

手性 SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCC(=O)O |

规范 SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

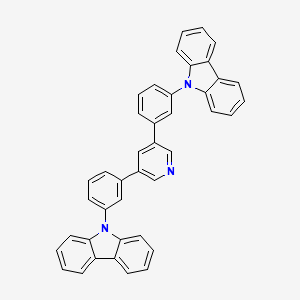

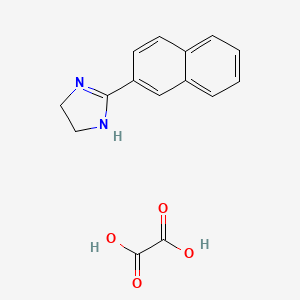

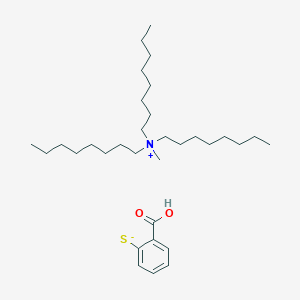

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)